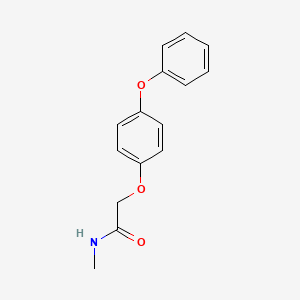
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-alanine, L-threonine, and L-valine, each contributing to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to streamline the SPPS process. Large-scale synthesis requires optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residues can be oxidized to form hydroxythreonine derivatives.
Reduction: The guanidino groups on the ornithine residues can be reduced to form amino derivatives.
Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Amino acid derivatives with activated ester groups, such as N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Hydroxythreonine derivatives.
Reduction: Amino derivatives of ornithine.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in targeting specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but a shorter chain length.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-valyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
特性
CAS番号 |
921762-83-6 |
|---|---|
分子式 |
C28H54N12O9 |
分子量 |
702.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H54N12O9/c1-12(2)18(24(46)40-20(15(5)42)26(48)49)38-25(47)19(14(4)41)39-23(45)17(9-7-11-35-28(32)33)37-21(43)13(3)36-22(44)16(29)8-6-10-34-27(30)31/h12-20,41-42H,6-11,29H2,1-5H3,(H,36,44)(H,37,43)(H,38,47)(H,39,45)(H,40,46)(H,48,49)(H4,30,31,34)(H4,32,33,35)/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
TZNNJFKGQLTQPP-XSWYFRFISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)


![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)


